11B-Hydroxyetiocholanolone glucuronide
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Overview
Description
11B-Hydroxyetiocholanolone glucuronide is a steroid metabolite, specifically a glucuronide conjugate of 11B-Hydroxyetiocholanolone. It is a derivative of etiocholanolone, a metabolite of testosterone. The compound is known for its role in various biological processes and is often studied in the context of steroid metabolism and endocrinology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11B-Hydroxyetiocholanolone glucuronide typically involves the glucuronidation of 11B-Hydroxyetiocholanolone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of 11B-Hydroxyetiocholanolone .
Chemical glucuronidation, on the other hand, involves the use of glucuronic acid derivatives, such as glucuronic acid lactone, in the presence of catalysts like trifluoroacetic acid. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors for enzymatic glucuronidation or large-scale chemical reactors for chemical glucuronidation. The product is then purified using techniques like chromatography and crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
11B-Hydroxyetiocholanolone glucuronide can undergo various chemical reactions, including:
Substitution: The glucuronide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 11-ketoetiocholanolone glucuronide.
Reduction: Formation of 11B-Hydroxyetiocholanolone.
Substitution: Formation of various substituted glucuronides.
Scientific Research Applications
11B-Hydroxyetiocholanolone glucuronide has several scientific research applications:
Mechanism of Action
The mechanism of action of 11B-Hydroxyetiocholanolone glucuronide involves its interaction with glucuronidase enzymes, which hydrolyze the glucuronide moiety to release the active steroid, 11B-Hydroxyetiocholanolone. This active steroid can then interact with steroid receptors and modulate various physiological processes, including inflammation, metabolism, and immune response .
Comparison with Similar Compounds
Similar Compounds
11B-Hydroxyetiocholanolone: The parent compound, which lacks the glucuronide moiety.
Etiocholanolone: A closely related steroid metabolite.
Androsterone glucuronide: Another glucuronide conjugate of a steroid metabolite.
Uniqueness
11B-Hydroxyetiocholanolone glucuronide is unique due to its specific structure, which includes both hydroxyl and glucuronide groups. This structure allows it to participate in unique biochemical pathways and makes it a valuable compound for studying steroid metabolism and its related physiological effects .
Properties
Molecular Formula |
C25H38O9 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H38O9/c1-24-8-7-12(33-23-20(30)18(28)19(29)21(34-23)22(31)32)9-11(24)3-4-13-14-5-6-16(27)25(14,2)10-15(26)17(13)24/h11-15,17-21,23,26,28-30H,3-10H2,1-2H3,(H,31,32)/t11?,12-,13-,14-,15-,17+,18-,19-,20+,21-,23+,24-,25-/m0/s1 |
InChI Key |
BRPLOVMHAFXVOQ-KXVRARTKSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
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